2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C12H13N3O3 and its molecular weight is 247.254. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Properties
- Electrochemical Oxidation: G. Dryhurst (1976) studied the electrochemical oxidation of a similar compound, 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione (oxipurinol), highlighting its various oxidation processes and the formation of different compounds (Dryhurst, 1976).
Synthesis and Chemical Reactions
- Condensation Reactions: Filimonov et al. (2013) explored the condensation of substituted 5-amino-4-arylpyrazoles with itaconic acid and maleic anhydride, forming substituted tetrahydropyrazolo[1,5-a]pyrimidines (Filimonov et al., 2013).
- Synthesis of Pyrazolo[4,3-d]pyrimidines: N. R. Reddy and colleagues (2005) reported a general synthetic approach to pyrazolo[4,3-d]pyrimidines using aldehydes, carboxylic acids, and other compounds (Reddy et al., 2005).
Pharmaceutical Research
- PDE9A Inhibitor: Verhoest et al. (2012) designed PF-04447943, a novel PDE9A inhibitor that shows promise in the treatment of cognitive disorders. This compound is related in structure and function to the chemical (Verhoest et al., 2012).
Novel Compounds and Biological Activity
- Anticancer and Anti-5-Lipoxygenase Agents: Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, showing the potential biomedical applications of similar compounds (Rahmouni et al., 2016).
- Antimicrobial Activity: M. Ghashang and colleagues (2013) explored the synthesis of chromeno[2,3-d]pyrimidine derivatives, demonstrating their antimicrobial properties, which could be relevant for compounds with similar structures (Ghashang et al., 2013).
Mechanism of Action
Target of Action
The compound, also known as 2-(OXAN-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLIC ACID, primarily targets the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle progression pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .
Properties
IUPAC Name |
2-(oxan-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-12(17)9-6-13-11-5-10(14-15(11)7-9)8-1-3-18-4-2-8/h5-8H,1-4H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYBTCIZDXFIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN3C=C(C=NC3=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.